Prolonged Hemodynamic Effect Duration: Terlipressin vs. High-Dose Octreotide in Hepatic Venous Pressure Gradient Reduction
In a randomized controlled trial comparing the pharmacodynamic effects of terlipressin versus high-dose octreotide in patients with decompensated liver cirrhosis, terlipressin demonstrated a significantly more persistent reduction in hepatic venous pressure gradient (HVPG). Both agents achieved comparable maximal HVPG reductions, but the duration of the hemodynamic response was markedly longer with terlipressin [1].
| Evidence Dimension | Duration of sustained HVPG reduction below clinically significant threshold |
|---|---|
| Target Compound Data | Sustained HVPG reduction at 4 hours post-administration |
| Comparator Or Baseline | High-dose octreotide (50 µg/h continuous infusion): HVPG reduction not sustained to the same degree at 4 hours |
| Quantified Difference | The pharmacodynamic effect of terlipressin persisted significantly longer than that of high-dose octreotide, based on serial HVPG measurements up to 4 hours post-administration |
| Conditions | Randomized open-label controlled trial; 2 centers in China; cirrhotic patients with history of variceal bleeding undergoing HVPG measurement via hepatic vein catheterization |
Why This Matters
The prolonged hemodynamic effect of terlipressin supports intermittent bolus dosing rather than continuous infusion, reducing protocol complexity and potentially improving compliance in both clinical and preclinical research settings.
- [1] Ren T, et al. The pharmacodynamic effect of terlipressin versus high-dose octreotide in reducing hepatic venous pressure gradient: a randomized controlled trial. Ann Transl Med. 2021;9(10):862. View Source
